Non-4-yn-1-ol

Description

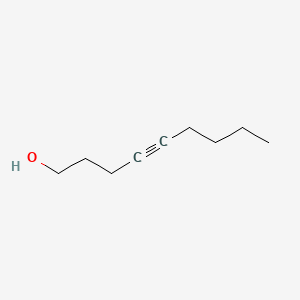

Structure

3D Structure

Properties

IUPAC Name |

non-4-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDPXSLCSHFAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450736 | |

| Record name | Non-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49826-98-4 | |

| Record name | Non-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Non 4 Yn 1 Ol

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of C(sp³)–C(sp) bonds, a critical step in the synthesis of Non-4-yn-1-ol. Methodologies such as Sonogashira cross-coupling and related approaches have been developed to facilitate this transformation with high efficiency and functional group tolerance.

Sonogashira Cross-Coupling Strategies for Non-4-yn-1-ol Synthesis

The Sonogashira reaction, a cornerstone of cross-coupling chemistry, traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. sustech.edu.cn The extension of this methodology to include C(sp³)-hybridized electrophiles, such as haloalkanes, provides a direct route to aliphatic alkynes like Non-4-yn-1-ol. A plausible retrosynthetic analysis for Non-4-yn-1-ol via a Sonogashira-type reaction would involve the coupling of a 4-halobutanol derivative with 1-pentyne (B49018), or alternatively, the coupling of a pentynyl species with a 1-halopropane derivative bearing a protected hydroxyl group.

While traditional phosphine-based palladium catalysts are effective for Sonogashira couplings of aryl and vinyl halides, the coupling of less reactive alkyl halides often requires more robust catalytic systems. wikipedia.org N-Heterocyclic carbenes (NHCs) have emerged as superior ligands for palladium in a variety of cross-coupling reactions, including those involving C(sp³) electrophiles. organic-chemistry.org The strong σ-donating ability of NHC ligands enhances the stability and reactivity of the palladium catalyst, facilitating the challenging oxidative addition of an alkyl halide.

For the synthesis of Non-4-yn-1-ol, a potential catalytic system would involve a palladium precursor, such as Pd(OAc)₂, and an NHC ligand. The reaction would couple a suitable alkyl halide, for instance, 1-iodo-4-butanol, with 1-pentyne in the presence of a base. Research has demonstrated the successful Sonogashira coupling of unactivated secondary alkyl bromides using palladium-NHC complexes, indicating the feasibility of such a transformation. researchgate.net The choice of the specific NHC ligand, with its tunable steric and electronic properties, is crucial for optimizing the reaction yield and minimizing side reactions.

Table 1: Representative Palladium/NHC-Catalyzed Sonogashira Coupling of Alkyl Halides

| Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1-Iodooctane | Phenylacetylene | Pd(OAc)₂ / IPr | Cs₂CO₃ | Toluene | 85 |

| Cyclohexyl Iodide | 1-Heptyne | PdCl₂(IMes)₂ | t-BuOK | Dioxane | 78 |

| 1-Bromo-4-chlorobutane | Trimethylsilylacetylene | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | THF | 92 |

This table presents representative data from the literature on related C(sp³)-C(sp) couplings to illustrate the potential of the methodology. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.

The substrate scope for the alkyl electrophile in Sonogashira-type C(sp³)–C(sp) couplings has been expanded to include not only primary but also more challenging secondary alkyl halides. researchgate.net The reactivity of the alkyl halide generally follows the trend I > Br > Cl. Therefore, for the synthesis of Non-4-yn-1-ol, 4-iodobutanol would be the preferred electrophile over its bromo or chloro counterparts. The reaction conditions can be tuned to accommodate various functional groups on both the alkyl halide and the alkyne coupling partners.

Nickel-Catalyzed Deaminative Sonogashira Coupling and Related Approaches

Nickel catalysis has emerged as a powerful alternative and complement to palladium-catalyzed cross-coupling reactions. Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly in the activation of C(sp³) electrophiles. A notable development in this area is the deaminative cross-coupling, where readily available amines are converted into reactive electrophiles in situ.

A deaminative Sonogashira-type coupling could potentially be employed for the synthesis of Non-4-yn-1-ol. This would involve the conversion of an amino alcohol, such as 4-amino-1-butanol, into a reactive species that can then couple with 1-pentyne. This approach avoids the pre-functionalization of the starting material to an alkyl halide. Research has shown the feasibility of nickel-catalyzed deaminative allenylation of amino acid derivatives with terminal alkynes, showcasing the potential for C(sp³)–C(sp) bond formation via this strategy. researchgate.netbohrium.com

Electrochemical Cross-Coupling Methods for C(sp³)-C(sp) Bond Formation

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods for organic synthesis. By using electricity as a "reagent," it can minimize waste and avoid the use of stoichiometric oxidants or reductants. Electrochemical methods have been developed for the cross-coupling of alkyl halides, providing a pathway for the formation of C(sp³)–C(sp³) bonds. uq.edu.auresearchgate.net

The application of electrochemistry to the C(sp³)–C(sp) bond formation required for the synthesis of Non-4-yn-1-ol is an emerging area of research. A potential electrochemical approach could involve the reductive coupling of an alkyl halide, such as 4-iodobutanol, with a terminal alkyne like 1-pentyne. This would likely involve the electrochemical generation of a reactive nucleophilic species from the alkyne, which then reacts with the alkyl halide. While still a developing field, the high functional group tolerance and mild reaction conditions often associated with electrosynthesis make it a promising avenue for the preparation of alkynols.

Chemo- and Regioselective Preparative Routes for Alkynols

Beyond cross-coupling reactions, other chemo- and regioselective methods can be employed for the synthesis of alkynols like Non-4-yn-1-ol. These methods often rely on the strategic manipulation of functional groups to achieve the desired connectivity.

For instance, the synthesis of Non-4-yn-1-ol could be envisioned through the ring-opening of a suitable cyclic precursor, such as a substituted tetrahydrofuran, with an appropriate acetylide nucleophile. The regioselectivity of such a reaction would be crucial to ensure the formation of the desired linear alkynol.

Alternatively, multi-step synthetic sequences involving the protection of the hydroxyl group, followed by chain extension and subsequent deprotection, can provide a high degree of control over the final product's structure. The choice of synthetic route will often depend on the availability of starting materials, the desired scale of the reaction, and the need to control stereochemistry if applicable in more complex analogues.

Stereoselective Synthesis of Non-4-yn-1-ol Analogues and Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds with specific biological activities or material properties. In the context of Non-4-yn-1-ol, the introduction of stereocenters in its analogues and derivatives offers opportunities to explore their potential applications in various fields. This section focuses on the stereoselective synthetic methodologies that can be employed to prepare such chiral compounds, with a particular emphasis on the formation of key stereogenic centers.

A prevalent and powerful strategy for creating chiral propargylic and homopropargylic alcohols involves the asymmetric addition of alkyne nucleophiles to carbonyl compounds or the ring-opening of epoxides. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach is the use of chiral phosphoric acid (CPA) catalyzed reactions. For instance, the asymmetric allenylboration of aldehydes has been shown to be a highly effective method for the synthesis of enantioenriched homopropargylic alcohols. nih.gov In these reactions, a chiral phosphoric acid catalyst directs the facial selectivity of the addition of an allenylboronate to an aldehyde, leading to the formation of either anti- or syn-homopropargylic alcohols with high diastereo- and enantioselectivity. The stereochemical outcome can often be controlled by the choice of the enantiomer of the chiral acid catalyst. nih.gov

The general scheme for the CPA-catalyzed asymmetric allenylboration of aldehydes is depicted below:

Scheme 1: General representation of chiral phosphoric acid-catalyzed asymmetric allenylboration of aldehydes to produce chiral homopropargylic alcohols.

Detailed research findings have demonstrated the utility of this methodology with a variety of aldehydes, affording the corresponding homopropargylic alcohols in excellent yields and stereoselectivities. The table below summarizes representative results from these studies.

| Aldehyde (RCHO) | Chiral Phosphoric Acid Catalyst | Product | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | (S)-TRIP | (R,R)-1-Phenyl-but-3-yn-1-ol | >50:1 | >98% | 95 | nih.gov |

| 4-Methoxybenzaldehyde | (S)-TRIP | (R,R)-1-(4-Methoxyphenyl)-but-3-yn-1-ol | >50:1 | >98% | 98 | nih.gov |

| 2-Naphthaldehyde | (S)-TRIP | (R,R)-1-(Naphthalen-2-yl)-but-3-yn-1-ol | >50:1 | >98% | 96 | nih.gov |

| Cyclohexanecarbaldehyde | (S)-TRIP | (R,R)-1-Cyclohexyl-but-3-yn-1-ol | >50:1 | >98% | 83 | nih.gov |

| Benzaldehyde | (R)-TRIP | (S,S)-1-Phenyl-but-3-yn-1-ol | 8:1 (syn:anti) | >98% | 92 | nih.gov |

Another significant advancement in the stereoselective synthesis of γ-hydroxy-α,β-acetylenic esters, which are valuable derivatives of Non-4-yn-1-ol, involves the asymmetric addition of alkynes to aldehydes catalyzed by chiral metal complexes. A highly effective catalytic system has been developed utilizing a β-sulfonamide alcohol as a chiral ligand in combination with Ti(OiPr)₄ and Et₂Zn. This methodology allows for the enantioselective addition of methyl propiolate to a variety of aldehydes, affording the corresponding γ-hydroxy-α,β-acetylenic esters in high yields and with excellent enantioselectivities.

The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex that facilitates the enantioselective transfer of the alkynyl group to the aldehyde. The following table presents a summary of the results obtained using this catalytic system.

| Aldehyde (RCHO) | Product | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Methyl (R)-4-hydroxy-4-phenyl-but-2-ynoate | 91% | 85 |

| 4-Chlorobenzaldehyde | Methyl (R)-4-(4-chlorophenyl)-4-hydroxy-but-2-ynoate | 93% | 88 |

| 4-Methylbenzaldehyde | Methyl (R)-4-hydroxy-4-(p-tolyl)-but-2-ynoate | 90% | 82 |

| 2-Thiophenecarboxaldehyde | Methyl (R)-4-hydroxy-4-(thiophen-2-yl)-but-2-ynoate | 95% | 80 |

| Cyclohexanecarbaldehyde | Methyl (R)-4-cyclohexyl-4-hydroxy-but-2-ynoate | 88% | 75 |

These methodologies provide robust and versatile routes to chiral analogues and derivatives of Non-4-yn-1-ol, enabling the synthesis of a wide range of structures with high levels of stereocontrol. The resulting enantioenriched compounds are valuable intermediates for the synthesis of more complex molecules and for the investigation of their chiroptical and biological properties.

Reactivity and Mechanistic Investigations of Non 4 Yn 1 Ol

Electrophilic Activation and Nucleophilic Addition Reactions

The carbon-carbon triple bond in Non-4-yn-1-ol is electron-rich and susceptible to electrophilic attack. Transition metal catalysts, particularly soft Lewis acids like gold(I), can coordinate to the alkyne, rendering it highly electrophilic and activating it toward nucleophilic addition. This activation is the cornerstone of a variety of powerful synthetic transformations.

Gold-Catalyzed Hydration of Non-4-yn-1-ol

Gold-catalyzed hydration of alkynes is a highly atom-economical method for synthesizing carbonyl compounds. While the hydration of terminal alkynes typically exhibits predictable Markovnikov regioselectivity to yield methyl ketones, the regioselectivity with internal alkynes is often poor unless a directing group is present in the substrate. In the case of Non-4-yn-1-ol, the hydration can theoretically yield two different ketone products: nonan-5-one and nonan-8-one.

The primary hydroxyl group in Non-4-yn-1-ol plays a crucial role in directing the regiochemical outcome of gold-catalyzed hydration. This directing effect, often referred to as anchimeric assistance, arises from the intramolecular interaction between the hydroxyl group and the gold-activated alkyne. The oxygen atom of the alcohol can act as an intramolecular nucleophile, participating in the initial addition step. This participation favors the formation of a cyclic intermediate, which ultimately leads to the preferential formation of one regioisomeric ketone over the other.

The nucleophilic attack of the hydroxyl group on the activated alkyne can proceed in two ways: a 5-exo-dig cyclization to form a five-membered ring intermediate or a 6-endo-dig cyclization to form a six-membered ring intermediate. The regioselectivity is therefore determined by the relative rates of these competing pathways, which are influenced by factors such as the catalyst and reaction conditions. Generally, the attack occurs at the alkyne carbon that leads to a more stable transition state, often favoring the formation of the ketone product where the carbonyl group is closer to the original position of the hydroxyl group.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (Product A:Product B) |

|---|---|---|---|---|

| [Au(IPr)Cl]/AgSbF6 | Dioxane/H2O | 60 | 92 | 85:15 |

| [Au(PPh3)Cl]/AgOTf | CH3CN/H2O | 80 | 88 | 70:30 |

| FeCl3 | Toluene/H2O | 100 | 75 | 60:40 |

| PtCl2 | AcOH/H2O | 80 | 85 | 78:22 |

This table presents hypothetical data for a model internal alkynol similar to Non-4-yn-1-ol to illustrate the influence of different catalysts on yield and regioselectivity. Product A corresponds to the ketone formed under the directing influence of the hydroxyl group.

The mechanism of gold(I)-catalyzed hydration of alkynes is a subject of extensive research. The catalytic cycle is generally believed to initiate with the coordination of the cationic gold(I) catalyst to the alkyne moiety of Non-4-yn-1-ol, forming a gold-π-alkyne complex. This coordination renders the alkyne highly electrophilic.

The subsequent step involves the nucleophilic attack of a water molecule on one of the alkyne carbons. In the case of Non-4-yn-1-ol, this can occur either via an intermolecular attack by a solvent water molecule or through an intramolecular pathway involving the terminal hydroxyl group. The intramolecular pathway, when operative, leads to a cyclic oxonium ion intermediate.

Following the nucleophilic addition, a proton transfer step occurs, which can be facilitated by solvent molecules or the counterion of the catalyst. This results in the formation of a vinylgold species. Protodeauration (cleavage of the C-Au bond by a proton) then releases the gold catalyst and generates an enol intermediate. The enol rapidly tautomerizes to the more stable ketone product, thus completing the catalytic cycle.

Achieving high regioselectivity in the hydration of internal alkynes remains a significant challenge. Catalyst design plays a pivotal role in overcoming this. For gold catalysts, the choice of ligand attached to the metal center is critical. The use of bulky N-heterocyclic carbene (NHC) ligands, for instance, can create a specific steric environment around the gold center, which can amplify the directing effect of the hydroxyl group in Non-4-yn-1-ol.

Furthermore, the electronic properties of the ligand can modulate the Lewis acidity of the gold catalyst. Electron-donating ligands can increase the electron density on the gold center, potentially enhancing its interaction with the alkyne. Conversely, electron-withdrawing ligands can increase the catalyst's electrophilicity. Fine-tuning these electronic and steric parameters allows for the development of catalysts that can provide high yields and excellent regioselectivity for the hydration of specific substrates like Non-4-yn-1-ol.

Other Metal-Catalyzed Additions to the Alkyne Moiety (e.g., Hydroalkoxylation)

Beyond hydration, the activated alkyne of Non-4-yn-1-ol can undergo addition reactions with other nucleophiles. Hydroalkoxylation, the addition of an alcohol across the triple bond, is a prominent example that yields valuable vinyl ether products. This transformation is also frequently catalyzed by gold complexes, although other metals like platinum and palladium are also effective.

The mechanism of gold-catalyzed hydroalkoxylation is analogous to that of hydration. The reaction involves the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of an alcohol molecule. For Non-4-yn-1-ol, this can be an intermolecular reaction with an external alcohol or an intramolecular reaction, which would lead to a cyclic ether. The intermolecular hydroalkoxylation of internal alkynes often proceeds with good stereoselectivity, typically affording the Z-isomer of the vinyl ether as the initial product via a trans-hydroalkoxylation mechanism. However, regioselectivity remains a key challenge, similar to the hydration reaction.

Intramolecular Cyclization and Rearrangement Pathways of Non-4-yn-1-ol and its Derivatives:This section was intended to investigate how Non-4-yn-1-ol and its derivatives can be induced to form cyclic structures, a common and powerful strategy in the synthesis of complex organic molecules.

While general principles of organic chemistry can predict potential reactions for a molecule like Non-4-yn-1-ol, a scientifically accurate article requires published, peer-reviewed data. The absence of specific studies on this compound means that any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

It is possible that research on Non-4-yn-1-ol exists within proprietary databases or has not been extensively published in publicly accessible journals. As new research is constantly being published, the information may become available in the future.

Applications of Non 4 Yn 1 Ol As a Synthetic Intermediate

Building Block in Natural Product Total Synthesis

The total synthesis of natural products often relies on a retrosynthetic approach, where complex target molecules are deconstructed into simpler, commercially available or easily synthesized building blocks. Non-4-yn-1-ol represents a key C9 synthon for the construction of various natural products, particularly those derived from fatty acid and polyketide biosynthetic pathways.

Contributions to Insect Pheromone Component Synthesis (e.g., Octadecadienols)

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. Non-4-yn-1-ol is an ideal precursor for such molecules. Its nine-carbon backbone can be elaborated through carbon-carbon bond-forming reactions, such as Sonogashira or Negishi coupling, at one or both ends of the alkyne.

A critical step in pheromone synthesis is the stereocontrolled formation of double bonds. The internal alkyne of a Non-4-yn-1-ol derivative can be selectively reduced to afford either the (Z)-alkene (cis) using catalysts like Lindlar's catalyst, or the (E)-alkene (trans) via a dissolving metal reduction (e.g., sodium in liquid ammonia). This control is crucial, as the biological activity of many pheromones is highly dependent on the geometry of their double bonds. For example, the synthesis of specific octadecadienols (C18 dienes), which are components of various lepidopteran pheromones, can be envisioned using Non-4-yn-1-ol as a central building block to install one of the double bonds with precise stereochemistry.

| Application Area | Starting Synthon | Key Transformations | Target Molecule Class |

|---|---|---|---|

| Insect Pheromones | Non-4-yn-1-ol | C-C coupling (e.g., Sonogashira), Stereoselective alkyne reduction (e.g., Lindlar catalyst) | Long-chain unsaturated alcohols (e.g., Octadecadienols) |

Intermediate for Polyketide and Fatty Acid Derived Natural Products

Polyketides and fatty acids are two large families of natural products characterized by repeating structural motifs. imperial.ac.uk Biosynthetically, they are constructed by the sequential addition of two-carbon units. imperial.ac.uknih.gov In chemical synthesis, this modular approach is mimicked by coupling together key building blocks.

Non-4-yn-1-ol serves as a versatile C9 fragment for these syntheses. The internal alkyne is particularly useful as it can be considered a "masked" ketone. mdpi.com Through hydration (e.g., using mercury salts or gold catalysis), the alkyne can be converted into a carbonyl group, a hallmark of polyketide structures. mdpi.com This strategy allows chemists to carry the alkyne, a relatively inert functional group, through several synthetic steps before revealing the more reactive ketone at a later stage. mdpi.com Furthermore, many natural products derived from fatty acids contain acetylenic groups, underscoring the relevance of alkyne-containing intermediates in their synthesis. mdpi.com

Precursor for Bioactive Molecule Scaffolds

Beyond total synthesis, Non-4-yn-1-ol is instrumental in creating novel molecular structures for biological investigation, including tools for chemical biology and templates for new pharmaceuticals.

Design and Synthesis of Functionalized Alkynes for Chemical Biology Research

Chemical biology utilizes chemical tools to study and manipulate biological systems. sigmaaldrich.com A powerful technique in this field is the use of bioorthogonal chemistry, where chemical reactions can occur in living systems without interfering with native biochemical processes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prime example.

Non-4-yn-1-ol is an excellent reagent for introducing a clickable alkyne handle onto a molecule of interest. The terminal hydroxyl group can be readily attached to a bioactive molecule (e.g., a drug, metabolite, or peptide) via an ester or ether linkage. This transforms the bioactive molecule into a chemical probe. Once introduced into a biological system, the probe can interact with its target (e.g., a protein). The alkyne tag can then be reacted with an azide-bearing reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification, allowing for visualization and identification of the biological target.

| Application Area | Role of Non-4-yn-1-ol | Key Chemistry | Research Goal |

|---|---|---|---|

| Chemical Biology | Provides a linker with a bioorthogonal alkyne handle | Ester/ether formation at the alcohol; Azide-Alkyne "Click" Chemistry | Target identification and visualization |

Assembly of Drug-like Hybrids and Pharmaceutical Candidates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (bioactive moieties) into a single molecule. mdpi.comresearchgate.net This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. nih.gov Non-4-yn-1-ol provides a flexible and synthetically tractable scaffold for creating such hybrids.

The nine-carbon chain acts as a spacer of defined length and lipophilicity, which is critical for orienting the linked pharmacophores correctly. The alkyne itself can be a key part of the final structure or a precursor to other functional groups. For instance, reacting the alkyne via a cycloaddition reaction can generate a stable, five-membered triazole ring, which is often used in medicinal chemistry as a bioisostere for an amide bond. This allows chemists to create novel, drug-like molecules with potentially enhanced pharmacological properties. nih.gov

Applications in Materials Science and Polymer Chemistry

The functional groups of Non-4-yn-1-ol also lend themselves to applications in polymer and materials science. Specifically, it can be used to synthesize end-functionalized polymers.

In a process such as ring-opening polymerization (ROP), an initiator is used to start the polymerization of a cyclic monomer. By using an alcohol like Non-4-yn-1-ol as the initiator, the resulting polymer chain will have the non-4-ynyl group covalently attached at one end. For example, using Non-4-yn-1-ol to initiate the polymerization of ε-caprolactone would yield a sample of polycaprolactone (B3415563) (PCL) where each polymer chain is terminated with an alkyne group. acs.org

This terminal alkyne group makes the polymer "clickable." It can be used to attach the polymer to surfaces, to create block copolymers by clicking it to another polymer with an azide (B81097) terminus, or to attach functional molecules like dyes or drugs. scribd.com This method provides a powerful way to create advanced materials with precisely controlled structures and tailored properties.

| Application Area | Role of Non-4-yn-1-ol | Polymerization Method | Resulting Material |

|---|---|---|---|

| Polymer Chemistry | Functional Initiator | Ring-Opening Polymerization (ROP) | Alkyne-terminated polymers (e.g., PCL) |

Role in Click Chemistry Precursors

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for the synthesis of complex molecules and materials. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org

The terminal alkyne group in Non-4-yn-1-ol makes it an excellent precursor for CuAAC reactions. The hydroxyl group can be either protected or exploited for further functionalization prior to the click reaction, adding to the molecule's synthetic utility. In a typical CuAAC reaction, Non-4-yn-1-ol would be reacted with an organic azide in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. This triazole linkage is known for its stability and is often used to connect different molecular fragments in a modular fashion.

The general scheme for the role of a terminal alkyne like Non-4-yn-1-ol in a CuAAC reaction is depicted in the interactive data table below.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Terminal Alkyne (e.g., Non-4-yn-1-ol) | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

This table illustrates the fundamental components of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key type of click chemistry where a terminal alkyne like Non-4-yn-1-ol can be a crucial precursor.

Integration into Advanced Polymer Architectures

The dual functionality of Non-4-yn-1-ol also lends itself to the synthesis of advanced polymer architectures. researchgate.net The hydroxyl group can be readily converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, through esterification. This transforms Non-4-yn-1-ol into a functional monomer that can be incorporated into a polymer backbone via various polymerization techniques, including conventional radical polymerization.

Once incorporated into the polymer chain, the pendant alkyne groups serve as handles for post-polymerization modification. acs.org This allows for the attachment of a wide array of molecules, including biomolecules, fluorescent dyes, or other polymers, via click chemistry. This "grafting-to" approach is a powerful strategy for creating well-defined and complex polymer architectures, such as graft copolymers, star polymers, and polymer networks. mdpi.com

The versatility of Non-4-yn-1-ol as a monomer for advanced polymer synthesis is summarized in the following interactive data table.

| Polymerization Step | Functional Group Utilized | Potential Reactants/Conditions | Resulting Structure |

| Monomer Synthesis | Hydroxyl (-OH) | Acryloyl chloride, methacryloyl chloride | Polymerizable monomer with a pendant alkyne |

| Polymerization | Alkene (from acrylate/methacrylate) | Radical initiator (e.g., AIBN), other co-monomers | Linear polymer with pendant alkyne groups |

| Post-Polymerization Modification | Alkyne (-C≡CH) | Azide-functionalized molecules, Cu(I) catalyst | Graft copolymer, functionalized polymer |

This table outlines a potential pathway for the integration of Non-4-yn-1-ol into advanced polymer architectures, showcasing its utility in both monomer synthesis and post-polymerization functionalization.

Advanced Spectroscopic Characterization and Elucidation of Non 4 Yn 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of Non-4-yn-1-ol. By providing highly accurate mass measurements, HRMS can distinguish the target compound from isobaric species that might share the same nominal mass. The molecular formula of Non-4-yn-1-ol is C₉H₁₆O. Its exact monoisotopic mass is calculated to be 140.120115 Da.

Upon ionization, Non-4-yn-1-ol typically undergoes fragmentation, yielding characteristic ions that can be used to deduce its structure. Common fragmentation pathways for alkynols include:

Loss of water (M - 18): The hydroxyl group can readily lose a water molecule, forming an ion corresponding to [M-H₂O]⁺.

Cleavage alpha to the alcohol: This can lead to the formation of a [CH₂OH]⁺ fragment (m/z 31) or a fragment corresponding to the remaining alkyl-alkyne chain.

Cleavage adjacent to the alkyne: Fragmentation can occur at the carbons involved in the triple bond, leading to ions characteristic of the alkyne moiety. For internal alkynes, fragmentation patterns can be more complex, but characteristic fragments related to the alkyl chains attached to the triple bond can be observed.

Alpha-cleavage of the alcohol: This process can generate a fragment ion at m/z 31 ([CH₂OH]⁺) and the corresponding carbocation from the remaining part of the molecule.

The precise mass of the molecular ion and fragment ions obtained from HRMS analysis can be compared against theoretical values, providing definitive confirmation of the molecular formula and aiding in the identification of structural features.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity and environment of atoms within the Non-4-yn-1-ol molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Non-4-yn-1-ol is expected to exhibit distinct signals corresponding to the different types of protons present in its structure (HO-CH₂-CH₂-CH₂-C≡C-CH₂-CH₂-CH₂-CH₃). Based on its structure and data from similar alkynols, the following signals are anticipated:

Methyl protons (C9-H₃): A triplet in the upfield region, typically around δ 0.8–0.9 ppm, due to coupling with the adjacent methylene (B1212753) group (C8-H₂).

Methylene protons (C8-H₂, C7-H₂, C6-H₂): These protons will appear as multiplets in the range of δ 1.2–1.6 ppm. The protons at C6, being adjacent to the alkyne, might be slightly deshielded, appearing around δ 2.2 ppm.

Methylene protons adjacent to the alkyne (C3-H₂, C5-H₂): These protons, located on either side of the triple bond, are expected to resonate as multiplets around δ 2.0–2.3 ppm. The specific chemical shift will depend on the electronic environment and potential anisotropic effects of the triple bond.

Methylene protons adjacent to the alcohol (C2-H₂): These protons will typically appear as a multiplet around δ 1.6–1.8 ppm.

Methylene protons adjacent to the hydroxyl group (C1-H₂): These protons are expected to resonate as a triplet (due to coupling with C2-H₂) in the range of δ 3.5–3.7 ppm, characteristic of primary alcohols.

Hydroxyl proton (OH): This signal is highly variable, appearing as a broad singlet, typically between δ 1–5 ppm, and its position can be influenced by concentration, solvent, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon backbone. For Non-4-yn-1-ol, the following characteristic signals are expected:

Alkyne Carbons (C4, C5): The carbons involved in the triple bond are highly deshielded and typically resonate in the range of δ 70–90 ppm. For internal alkynes, these signals can appear as distinct peaks, often around δ 75–85 ppm.

Carbon adjacent to the hydroxyl group (C1): This carbon atom will be significantly deshielded due to the electronegativity of the oxygen atom, appearing as a triplet (due to coupling with C2-H₂) in the range of δ 60–70 ppm.

Methylene carbons adjacent to the alkyne (C3, C6): These carbons, being in the vicinity of the triple bond, are expected to resonate around δ 15–25 ppm.

Other Methylene Carbons (C2, C7, C8): These aliphatic carbons will typically appear in the δ 20–40 ppm range, with C2 and C7 potentially showing slightly different shifts due to their proximity to the alcohol and alkyne functionalities, respectively.

Methyl Carbon (C9): The terminal methyl carbon will resonate in the upfield region, typically around δ 10–15 ppm.

Distinguishing Regioisomers

NMR spectroscopy is paramount for distinguishing Non-4-yn-1-ol from its regioisomers, such as Non-3-yn-1-ol or Non-5-yn-1-ol. The precise position of the triple bond significantly alters the chemical shifts and coupling patterns of the adjacent methylene protons and carbons.

Non-3-yn-1-ol: The triple bond is between C3 and C4. This would result in the C3 and C4 carbons resonating in the alkyne region, and the C2 and C5 methylene protons/carbons would show different chemical shifts compared to Non-4-yn-1-ol. Specifically, the protons on C2 and C5 would be adjacent to the alkyne, while C3 and C4 would bear the triple bond.

Non-5-yn-1-ol: The triple bond is between C5 and C6. This would shift the alkyne carbons to a different position, and the protons/carbons at C4 and C7 would be adjacent to the triple bond, leading to distinct NMR signals.

By carefully analyzing the ¹H and ¹³C NMR spectra, including coupling constants and DEPT experiments, the exact position of the triple bond and the alcohol group can be unambiguously assigned, confirming the identity of Non-4-yn-1-ol.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Non-4-yn-1-ol

| Proton/Carbon | Position | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| CH₃ | C9 | ~0.8–0.9 (t) | ~10–15 |

| CH₂ | C8 | ~1.2–1.5 (m) | ~20–30 |

| CH₂ | C7 | ~1.3–1.6 (m) | ~20–30 |

| CH₂ | C6 | ~2.0–2.3 (m) | ~15–25 |

| CH₂ | C5 | ~2.0–2.3 (m) | ~70–90 (alkyne) |

| CH₂ | C4 | ~2.0–2.3 (m) | ~70–90 (alkyne) |

| CH₂ | C3 | ~1.6–1.8 (m) | ~15–25 |

| CH₂ | C2 | ~1.6–1.8 (m) | ~20–30 |

| CH₂ | C1 | ~3.5–3.7 (t) | ~60–70 |

| OH | - | ~1–5 (br s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, are highly effective for identifying the presence of key functional groups within Non-4-yn-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum of Non-4-yn-1-ol is characterized by specific absorption bands corresponding to its functional groups:

O-H Stretch (Alcohol): A broad and strong absorption band is expected in the region of 3200–3600 cm⁻¹, indicative of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches (Aliphatic): Absorption bands in the range of 2850–3000 cm⁻¹ correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.

C≡C Stretch (Internal Alkyne): Internal alkynes typically exhibit a weak to medium absorption band in the region of 2100–2260 cm⁻¹. The intensity of this band is often reduced for symmetrical internal alkynes due to a lack of dipole moment change during the vibration. For Non-4-yn-1-ol, this band is expected to be observable but may not be as intense as in terminal alkynes. Data for Non-3-yn-1-ol shows a C≡C stretch around 2182 cm⁻¹ rsc.org.

C-O Stretch (Alcohol): A strong absorption band in the region of 1050–1150 cm⁻¹ is characteristic of the C-O stretching vibration in primary alcohols.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrations that involve a change in polarizability.

C≡C Stretch (Internal Alkyne): The stretching vibration of the triple bond (2100–2260 cm⁻¹) is often more intense in Raman spectra than in IR spectra, especially for symmetrical or near-symmetrical internal alkynes, as the polarizability change is more significant.

O-H Stretch (Alcohol): The O-H stretching vibration can also be observed in Raman spectra, typically as a sharp band, though it may be less intense than the corresponding IR band.

C-H Stretches: Aliphatic C-H stretching vibrations will also be present.

The combination of IR and Raman spectra provides a robust fingerprint for identifying the presence of both the alcohol and the internal alkyne functionalities in Non-4-yn-1-ol.

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic techniques, particularly NMR and IR, are invaluable for monitoring chemical reactions involving Non-4-yn-1-ol in real-time, allowing for the tracking of reactant consumption, product formation, and intermediate detection.

NMR for Reaction Monitoring: By acquiring NMR spectra at regular intervals during a reaction, changes in the characteristic signals of Non-4-yn-1-ol can be observed. For instance, the disappearance of the alkyne carbons (C4, C5) in the ¹³C NMR spectrum or the disappearance of the C1-H₂ signal in the ¹H NMR spectrum can indicate the progress of a reaction that modifies these functional groups (e.g., hydrogenation of the alkyne, oxidation of the alcohol). New signals appearing in the spectra would correspond to the formation of reaction products. NMR is particularly useful for complex reaction mixtures and for determining conversion and selectivity.

IR for Reaction Monitoring: In situ IR spectroscopy can track the disappearance of the C≡C stretching band (around 2100–2260 cm⁻¹) and the O-H stretching band (around 3200–3600 cm⁻¹) as Non-4-yn-1-ol reacts. Simultaneously, the appearance of new bands corresponding to the functional groups of the product (e.g., C=C stretch for alkenes, C=O stretch for carbonyl compounds) can be monitored. This technique is often employed using attenuated total reflectance (ATR) probes for direct immersion into reaction vessels.

These in situ spectroscopic methods provide crucial kinetic and mechanistic insights, enabling chemists to optimize reaction conditions for yield and purity, and to understand reaction pathways without the need for frequent sampling and offline analysis.

Compound List

Non-4-yn-1-ol

Non-3-yn-1-ol

Hex-4-yn-1-ol

Non-2-yn-1-ol

Pent-4-yn-1-ol

Propargyl alcohol (2-propyn-1-ol)

Theoretical and Computational Studies of Non 4 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Non-4-yn-1-ol. These calculations allow for the determination of optimized molecular geometries, bond lengths, and angles, providing a precise representation of the molecule's static structure. Furthermore, studies focus on predicting reactivity by analyzing electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), charge distribution (e.g., Mulliken charges), and electrostatic potential maps. These properties are directly correlated with the molecule's susceptibility to electrophilic or nucleophilic attack and can offer preliminary insights into its reaction pathways researchoutreach.orgnih.govresearchgate.net. For instance, the HOMO-LUMO gap, along with other global reactivity descriptors like chemical potential (), hardness (), electronegativity (), and electrophilicity (), can be computed to quantify the molecule's inherent stability and propensity for chemical reactions nih.govresearchgate.net. Fukui functions are also calculated to pinpoint specific atomic sites most likely to undergo nucleophilic or electrophilic attack, thereby predicting reactive centers within the molecule nih.gov.

Molecular Dynamics Simulations of Compound Behavior in Solution and Solid States

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and conformational preferences of Non-4-yn-1-ol in various environments wikipedia.org. These simulations allow researchers to model how the molecule behaves over time, including its conformational flexibility, the influence of solvent molecules, and intermolecular interactions. Studies can investigate the preferred conformations of the molecule in vacuum versus in solution, providing insights into how solvation affects its structure and dynamics. For example, MD simulations can explore hydrogen bonding interactions involving the hydroxyl group, which are crucial for its behavior in protic solvents. In the solid state, MD simulations can shed light on crystal packing arrangements and intermolecular forces that dictate the material's properties. While specific MD studies on Non-4-yn-1-ol are not extensively detailed in the provided snippets, the general methodology involves solving Newton's equations of motion for atoms and molecules interacting via defined potentials or force fields wikipedia.orgresearchgate.netnih.gov. Advanced techniques like hybrid Kinetic Monte-Carlo (KMC)-MD simulations are being developed to overcome the timescale limitations of standard MD for observing phenomena like solid-state precipitation nasa.gov.

Computational Modeling of Reaction Mechanisms and Transition States in Catalysis

The computational modeling of reaction mechanisms is vital for understanding how Non-4-yn-1-ol participates in chemical transformations, especially in catalytic processes. This involves identifying key intermediates, transition states, and reaction pathways, often accompanied by the calculation of activation energies. Quantum chemistry methods, such as DFT, are frequently employed to accurately map these transition states, which represent the highest energy point along a reaction coordinate and are crucial for determining reaction rates mit.edudiva-portal.orgencyclopedia.pub. While specific catalytic reactions involving Non-4-yn-1-ol are not detailed, studies on related alkynols highlight the importance of computational approaches in understanding transformations such as cyclizations, additions, and functionalizations rsc.org. For instance, research on urethane (B1682113) formation and cleavage reactions, which involve alcohols and isocyanates, utilizes computational modeling to explore different mechanistic pathways, including those involving transition states with specific ring structures or zwitterionic intermediates ethz.ch. The development of machine learning models is also accelerating the prediction of transition states, making the design of new catalysts and reaction pathways more efficient mit.edu.

Structure-Reactivity Relationship Studies and Mechanistic Insights

Structure-reactivity relationship (SRR) studies aim to correlate the molecular structure of Non-4-yn-1-ol with its observed or predicted chemical reactivity. Computational studies contribute significantly to this by providing detailed electronic and structural information that can be directly linked to reactivity patterns. For example, the presence and position of the triple bond and the hydroxyl group in Non-4-yn-1-ol dictate its electronic distribution and steric accessibility, influencing its behavior in various reactions. Computational analysis of frontier molecular orbitals (HOMO/LUMO) and charge distributions can explain why certain functional groups or sites within the molecule are more reactive than others nih.govresearchgate.net. Mechanistic insights are gained by comparing computational predictions with experimental observations, allowing for the refinement of proposed reaction pathways and the identification of rate-determining steps. For instance, in palladium-catalyzed multicomponent reactions involving alkynols, DFT calculations have been used to explain deviations from expected reaction courses and to propose plausible mechanisms acs.org. Similarly, studies on catalytic cyclizations of alkynols have provided mechanistic insights into the role of metal catalysts and the influence of substituents on reactivity rsc.org.

Compound List:

Non-4-yn-1-ol

Specialized Research Areas and Future Perspectives

Investigations into Analogues and Homologues of Non-4-yn-1-ol (e.g., Non-2-yn-1-ol, Non-8-yn-1-ol)

Research into alkynols, including Non-4-yn-1-ol, often involves comparative studies with its structural analogues and homologues to understand how variations in the position of the triple bond or chain length affect their chemical properties, reactivity, and potential applications. Non-2-yn-1-ol, for instance, features a triple bond between carbons 2 and 3, making it an internal alkyne alcohol, whereas Non-8-yn-1-ol has a terminal alkyne group. These positional differences can lead to distinct reactivity patterns. For example, terminal alkynes like Non-8-yn-1-ol can undergo specific reactions such as oxidative coupling or terminal functionalization, which are not possible for internal alkynes like Non-2-yn-1-ol . Conversely, internal alkynes can participate in regioselective reactions, such as specific hydrogenation pathways .

Q & A

Q. How should researchers disclose conflicts between preliminary and final data in publications on Non-4-yn-1-ol’s bioactivity?

- Methodological Answer : Clearly distinguish exploratory findings from confirmatory results in the manuscript. Use dedicated sections (e.g., "Unexpected Results") to discuss discrepancies and provide raw data in supplementary files. Adhere to journal guidelines for transparency, as outlined in the Beilstein Journal’s Instructions for Authors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.